

# comparison of Z-isomer rich vs all-trans tomato sauce absorption

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## Compound Focus: 5-cis-Lycopene

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## Bioavailability Comparison: Z-Isomer vs. All-Trans Tomato Sauce

The following table consolidates data from pivotal human intervention studies that directly compared the postprandial absorption of lycopene from sauces with different isomeric profiles.

Study Reference & Sauce Type	Total Lycopene Dose	Isomer Profile (% cis)	Bioavailability Metric (AUC in nmol·h/L)
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| **Cooperstone et al. (2015) [1]** Tangerine Tomato Juice | 10 mg | **94% cis** | Total Lycopene: ~8.5x higher than red juice | | **Cooperstone et al. (2015) [1]** Red Tomato Juice | 10 mg | 10% cis | (Baseline for comparison) | | **Unlu et al. (2007) - Sauce B [2] [3]** Heat-induced cis-rich | ~40 mg | **45% cis** | **Total Lycopene: 7.30** All-Trans: 3.50 Total cis: 3.80 | | **Unlu et al. (2007) - Sauce A [2] [3]** All-trans-rich | ~49 mg | 5% cis | **Total Lycopene: 4.74** All-Trans: 2.76 Total cis: 1.98 |

**Key Conclusion from Data:** The fractional absorption of lycopene from the Z-isomer-rich tangerine tomato juice was **47.70%**, compared to only **4.98%** from the all-trans-rich red tomato juice, indicating a marked increase in bioavailability [1]. In the study by Unlu et al., the dose-adjusted absorption of total lycopene was

significantly higher from the cis-rich sauce, and notably, even the absorption of the **all-trans-lycopene** itself was higher when it was consumed as part of the cis-rich sauce [2] [3].

## Detailed Experimental Protocols

The compelling data in the table above are derived from rigorously controlled clinical studies. Below are the methodologies for the two key experiments cited.

### Protocol: Tangerine vs. Red Tomato Juice Trial [1]

This study leveraged a natural tomato variant to compare isomer bioavailability.

- **Study Design:** A randomized, crossover trial where each subject acted as their own control.
- **Subjects:** 11 healthy adults (6 male, 5 female).
- **Intervention:** After a lycopene-free washout period and an overnight fast, subjects consumed a test meal delivering **10 mg of lycopene** from either tangerine tomato juice (94% cis-isomers) or conventional red tomato juice (10% cis-isomers).
- **Bioavailability Measurement:** Blood was sampled over 12 hours. The triglyceride-rich lipoprotein (TRL) fraction of plasma, which contains newly absorbed dietary lipids and carotenoids, was isolated. Lycopene isomers in the TRL fraction were quantified using **HPLC-DAD-MS/MS**.
- **Data Analysis:** The bioavailability was determined by calculating the area under the concentration-versus-time curve (AUC) for lycopene in the TRL fraction.

### Protocol: Heat-Induced Isomer-Rich Sauce Trial [2] [3]

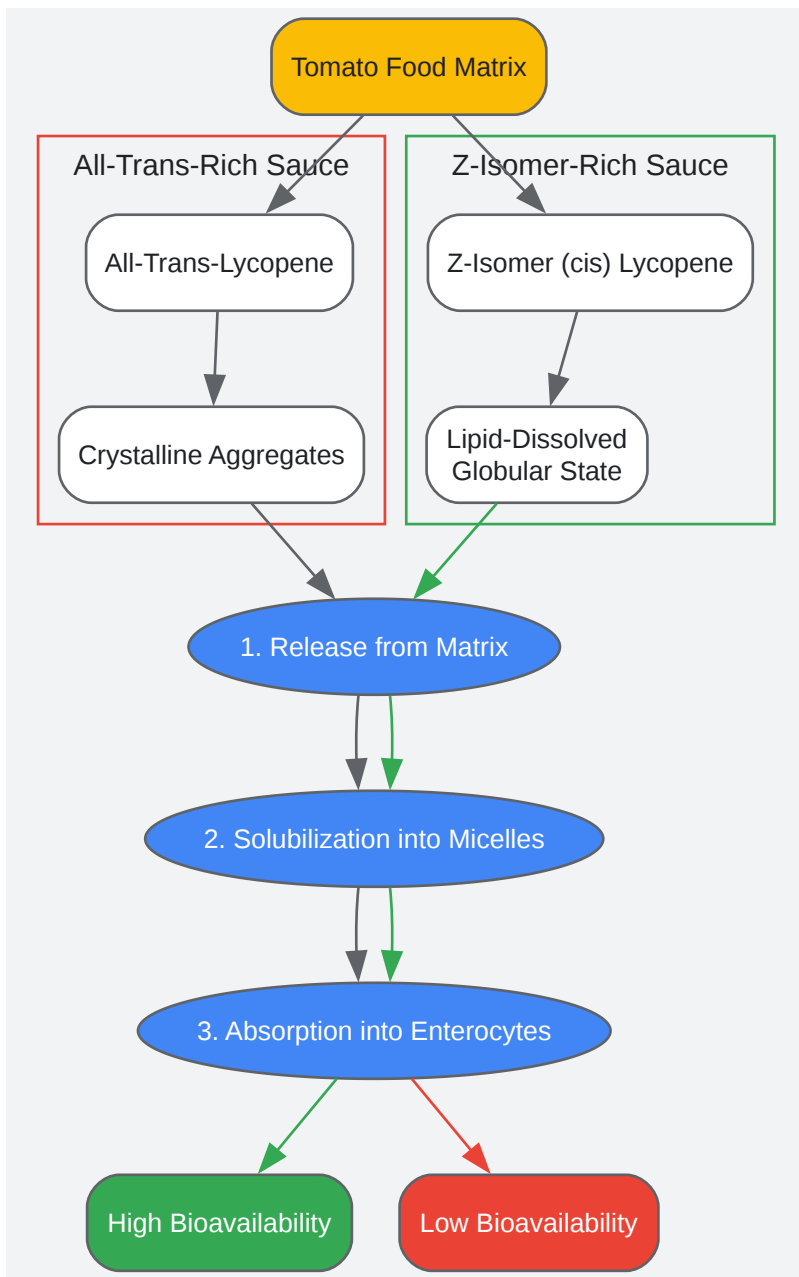
This study used different processing techniques to create sauces with varying isomer profiles from the same tomato source.

- **Study Design:** A randomized, crossover trial with a 2-week washout period.
- **Subjects:** 12 healthy adults (6 male, 6 female).
- **Sauce Production:**
  - **Sauce A (All-trans-rich):** Tomato juice was concentrated at a mild temperature (60°C) under vacuum. After adding oil and seasonings, it was heated to 75°C and hot-filled into cans (**95% all-trans-lycopene**).
  - **Sauce B (cis-isomer-rich):** The same tomato juice concentrate was processed in a steriotort at **127°C for 40 minutes**, which promoted isomerization (**45% cis-isomers**).

- **Intervention:** After an overnight fast, subjects consumed a standardized meal containing 150 g of one of the tomato sauces.
- **Bioavailability Measurement:** Blood was collected over 9.5 hours. Carotenoids in the plasma triacylglycerol-rich lipoprotein (TRL) fraction were analyzed using **HPLC with electrochemical detection**.
- **Data Analysis:** Baseline-corrected AUC values were calculated for total lycopene and individual isomers.

## Mechanisms of Enhanced Z-Isomer Absorption

The significantly higher bioavailability of Z-isomers is not random but is driven by well-understood physicochemical and physiological mechanisms. The following diagram illustrates this process.



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The key mechanisms illustrated above are:

- **Physical Form in Chromoplasts:** In common red tomatoes, all-trans-lycopene aggregates into large crystals within cellular structures called chromoplasts, making it difficult to liberate during digestion [1]. In contrast, Z-isomers in sauces (either from tangerine tomatoes or formed during heating) are present in a lipid-dissolved, globular state, which is much more easily released [1].
- **Solubility in Micelles:** The bent structure of Z-isomer lycopene has a lower tendency to crystallize and is more soluble in oil and mixed micelles (the vehicles for fat-soluble nutrient absorption in the

intestine) compared to the linear, planar all-trans isomer [1] [3]. This is a critical factor enabling efficient absorption.

- **Enhanced Micellarization and Uptake:** *In vitro* digestion models have demonstrated that Z-isomers are more readily incorporated into micelles [1]. Furthermore, studies on intestinal cells show they are more readily taken up compared to the all-trans form [1].

## Research Implications and Practical Considerations

For researchers and product developers, these findings highlight several important points:

- **Isomer Profile over Total Content:** The total lycopene content of a product is an insufficient metric for predicting its potential health value. The **isomer distribution is a critical determinant of bioavailability** and should be characterized [2].
- **Strategic Food Formulation:** The bioavailability of lycopene from tomato products can be optimized by:
  - **Using Specific Ingredients:** Incorporating foods rich in polysulfides (e.g., garlic, onion), isothiocyanates (e.g., cabbage, radish), or iodine (e.g., seaweeds like kombu) during cooking can promote the Z-isomerization of all-trans-lycopene, thereby enhancing its absorption [4].
  - **Employing Targeted Processing:** Controlled thermal processing, especially in the presence of oil, can be designed to increase the percentage of Z-isomers without excessive degradation [2] [3].

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